4-CDP-2-C-methyl-D-erythritol(2-)

Enzyme Kinetics IspE Kinase Antibacterial Drug Discovery

4-CDP-2-C-methyl-D-erythritol (CDP-ME), also referred to as 4-diphosphocytidyl-2-C-methylerythritol , is a key alditol-phosphate intermediate in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in many pathogenic bacteria, algae, plant plastids, and the malaria parasite but is absent in humans, making its intermediates prime targets for antibiotic, antimalarial, and herbicide development.

Molecular Formula C14H23N3O14P2-2
Molecular Weight 519.29 g/mol
Cat. No. B1262436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CDP-2-C-methyl-D-erythritol(2-)
Synonyms4-diphosphocytidyl-2-C-methylerythritol
4-diphosphocytidyl-2C-methyl-D-erythritol
4-DPCME
Molecular FormulaC14H23N3O14P2-2
Molecular Weight519.29 g/mol
Structural Identifiers
SMILESCC(CO)(C(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O
InChIInChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/p-2/t7-,8-,10-,11-,12-,14+/m1/s1
InChIKeyYFAUKWZNPVBCFF-XHIBXCGHSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-CDP-2-C-methyl-D-erythritol(2-) Procurement: Guide to the MEP Pathway Isoprenoid Intermediate Metabolite


4-CDP-2-C-methyl-D-erythritol (CDP-ME), also referred to as 4-diphosphocytidyl-2-C-methylerythritol [1], is a key alditol-phosphate intermediate in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in many pathogenic bacteria, algae, plant plastids, and the malaria parasite but is absent in humans, making its intermediates prime targets for antibiotic, antimalarial, and herbicide development [2]. The dianion form, 4-CDP-2-C-methyl-D-erythritol(2-), represents its major species at physiological pH 7.3 [3].

Why 4-CDP-2-C-methyl-D-erythritol(2-) Cannot Be Replaced by Generic MEP Pathway Analogs


Generic substitution of 4-CDP-2-C-methyl-D-erythritol(2-) with other MEP pathway intermediates or CDP-activated sugars is scientifically invalid. The MEP pathway is a linear sequence of highly specific enzymatic transformations; each intermediate occupies a unique position with distinct chemical functionality—for example, CDP-ME is the cytidylylated product of IspD and the specific substrate for the downstream IspE kinase [1]. Furthermore, incorrect stereochemistry at the 2-C-methyl position renders analogs biologically inactive, as demonstrated by the strict enantiomeric requirement of downstream enzymes like IspF and IspE [2]. Critically, human isoprenoid synthesis relies exclusively on the mevalonate pathway, meaning certain human enzymes, such as ISPD, produce CDP-ribitol, a structurally distinct molecule that cannot functionally substitute for CDP-ME in microbial or plastidial isoprenoid biosynthesis [3].

Quantitative Differentiation of 4-CDP-2-C-methyl-D-erythritol(2-) Against Closest Analogs: An Evidence-Based Procurement Guide


Enantiopure CDP-ME vs. Racemic Mixtures: Defined Substrate Kinetics for IspE Kinase

The use of chemically synthesized, enantiopure 4-CDP-2-C-methyl-D-erythritol(2-) is essential for accurate kinetic characterization of the downstream IspE kinase, a key antibacterial drug target. In contrast, racemic mixtures or diastereomer blends introduce confounding variables. A study determining the Km of recombinant E. coli IspE for enantiopure CDP-ME found it to be 200 µM, a value that correlates well across multiple pathogenic species [1]. This precision is lost with non-enantiopure preparations, which can show non-competitive or mixed inhibition artifacts, severely impacting the reliability of high-throughput screening (HTS) for inhibitor discovery.

Enzyme Kinetics IspE Kinase Antibacterial Drug Discovery Substrate Specificity

IspD Enzyme Substrate vs. Product: Distinct Kinetic Mechanism of CDP-ME Formation

The IspD enzyme (YgbP) that produces 4-CDP-2-C-methyl-D-erythritol(2-) follows a unique ordered sequential mechanism with mandatory initial binding of CTP before MEP, a kinetic behavior distinct from its substrate MEP and product CDP-ME binding modes. Pulse-chase experiments and steady-state kinetics demonstrate that IspD has a Km of 43 µM for MEP and 92 µM for CTP [1], and the product CDP-ME is released only after pyrophosphate departure. This mechanistic specificity means that compounds mimicking MEP or CTP cannot serve as direct substitutes for CDP-ME in feedback or product-inhibition studies, which are critical for understanding pathway regulation.

Enzyme Mechanism IspD Cytidylyltransferase Ordered Sequential Kinetics

Crystallographic Resolution of CDP-ME Complex vs. Apo and CTP-bound IspD Structures

High-resolution crystal structures of IspD in complex with CDP-ME and Mg2+ provide unique insights into the catalytically competent closed conformation of the enzyme that are not attainable with the apo-form or the CTP-Mg2+ binary complex alone [1]. The structure of the CDP-ME synthase (YgbP) complexed with CDP-ME and Mg2+ (PDB 1INI) reveals the precise architecture of the active site in the product-bound state, including critical interactions with the cytidine and diphosphate moieties. In contrast, the apo structure (PDB 1I52) and the CTP-bound structures show an open conformation, lacking the induced-fit closure that defines the catalytic cycle. This structural definition is mandatory for rational structure-based drug design targeting IspD.

Structural Biology IspD Crystallography Drug Target Engagement Conformational Change

CDP-ME as Sole Precursor for Downstream MEP Intermediates vs. Human CDP-Ribitol Pathway

In the MEP pathway, CDP-ME is the exclusive substrate for IspE kinase (EC 2.7.1.148) to produce CDP-ME2P, a reaction with a standard Gibbs free energy (ΔrG'°) of -17.3 kcal/mol [1]. This contrasts with the human CDP-ribitol pathway, where the ISPD enzyme synthesizes CDP-ribitol—a separate alditol-phosphate required for dystroglycan glycosylation [2]. No enzyme in the human proteome can phosphorylate CDP-ME; thus, CDP-ME and its analogs serve as selective probes that do not interfere with human CDP-ribitol-dependent processes. This selectivity is quantifiably supported by the complete lack of a human ortholog for IspE, which is absent in the human genome but conserved across all MEP-pathway-containing pathogens.

Pathway Specificity IspE Kinase CDP-Ribitol Antimalarial Selectivity

Optimal Application Scenarios for 4-CDP-2-C-methyl-D-erythritol(2-) in Drug Discovery and Plant Science


In Vitro IspE Kinase Inhibition Assays for Antibacterial HTS

Enantiopure 4-CDP-2-C-methyl-D-erythritol(2-) is used as the authentic substrate for IspE kinase in coupled spectrophotometric or luminescence-based ADP-detection assays. Its defined Km of 200 µM [1] enables robust Z'-factor determination and consistent IC50 measurements for inhibitor candidates, a requirement for validated HTS campaigns against Gram-negative pathogens such as Pseudomonas aeruginosa and Yersinia pestis.

Crystallographic Fragment Screening on IspD in the CDP-ME-Bound Closed Conformation

Co-crystallization of IspD with CDP-ME and Mg2+ produces the fully closed active site conformation (PDB 1INI) [2]. This complex is indispensable for fragment-based lead discovery (FBLD) by X-ray crystallography, as it reveals the induced-fit pocket that is occluded in the apo or CTP-only structures, allowing identification of novel chemotypes that bind at the MEP/CTP interface.

Absolute Quantification of MEP Pathway Flux Using LC-MS/MS Metabolomics

Synthetic CDP-ME serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that quantify intracellular MEP pathway intermediates [3]. Its inclusion in calibration curves corrects for ion suppression and extraction efficiency, enabling accurate metabolic flux analysis in engineered E. coli strains for isoprenoid production or in Plasmodium falciparum for antimalarial mode-of-action studies.

Pathway-Specific Selectivity Profiling Against Human CDP-Ribitol Transferases

CDP-ME is used as a negative control in assays for human fukutin (FKTN) and fukutin-related protein (FKRP), which require CDP-ribitol for alpha-dystroglycan glycosylation [4]. Demonstrating that CDP-ME does not serve as a substrate for these human enzymes confirms the selectivity of lead compounds targeting the microbial MEP pathway, a key safety milestone in preclinical development.

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